6-Methoxy-4-methyl-3-phenylcoumarin
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Overview
Description
6-Methoxy-4-methyl-3-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence properties. The addition of methoxy, methyl, and phenyl groups to the coumarin core enhances its chemical and biological properties, making this compound a compound of significant interest in scientific research.
Mechanism of Action
Target of Action
Coumarins, the class of compounds to which it belongs, have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Coumarins are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The specific interaction between 6-Methoxy-4-methyl-3-phenylcoumarin and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Coumarins are involved in a variety of biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
Coumarins are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver, often through conjugation reactions .
Result of Action
Coumarins have been found to have a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of receptor signaling, and changes in ion channel function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Coumarins are known to interact with various enzymes, proteins, and other biomolecules . For instance, coumarins have been found to be substrates of the enzyme P450 2D6 (CYP2D6) .
Cellular Effects
Coumarins are known to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Coumarins are known to have various effects over time in laboratory settings, including impacts on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Coumarins are known to have various effects at different dosages in animal models .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways, including interactions with enzymes and cofactors .
Transport and Distribution
Coumarins are known to interact with various transporters and binding proteins .
Subcellular Localization
Coumarins are known to localize in various compartments or organelles within the cell .
Preparation Methods
The synthesis of 6-Methoxy-4-methyl-3-phenylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-7-hydroxycoumarin and phenylboronic acid.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions, allowing the coupling reaction to occur, forming the desired this compound.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and environmental considerations.
Chemical Reactions Analysis
6-Methoxy-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring, using reagents like halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
6-Methoxy-4-methyl-3-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in analytical chemistry for detecting metal ions and studying microenvironment polarity.
Biology: The compound is employed in biological assays to label biomolecules and study cellular processes.
Medicine: Research has shown its potential as an anti-cancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: It is used in the development of fluorescent materials for various industrial applications, including sensors and imaging devices.
Comparison with Similar Compounds
6-Methoxy-4-methyl-3-phenylcoumarin can be compared with other similar compounds, such as:
3-Phenylcoumarin: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.
4-Methylcoumarin: Lacks the phenyl and methoxy groups, affecting its fluorescence and reactivity.
7-Methoxycoumarin: Lacks the phenyl and methyl groups, altering its applications and effectiveness in certain assays.
The uniqueness of this compound lies in its combination of substituents, which enhance its fluorescence, reactivity, and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-methoxy-4-methyl-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGFVGKVTITXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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